molecular formula C18H15N3O4S2 B1662359 N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide CAS No. 217438-17-0

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide

Cat. No. B1662359
M. Wt: 401.5 g/mol
InChI Key: YXHLPJQQPOMPGE-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide (NMTNB) is a synthetic compound that has been used in a variety of scientific research applications. NMTNB has been studied for its potential therapeutic effects and its ability to modulate biological processes. It has been found to have a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has also been studied for its potential to modulate biochemical and physiological processes, as well as its pharmacodynamic properties.

Scientific Research Applications

Anticancer Activity

  • Design and Synthesis for Anticancer Applications : A study by Ravinaik et al. (2021) focused on designing and synthesizing a series of substituted benzamides, including compounds similar to N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide. These compounds were evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Supramolecular Gelators

  • Role in Gelation Behavior : A study by Yadav and Ballabh (2020) investigated the gelation behavior of N-(thiazol-2-yl)benzamide derivatives. They found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures. These findings could have implications for the use of similar compounds in various applications, including material science and drug delivery (Yadav & Ballabh, 2020).

Antiparasitic Activity

  • Efficacy Against Neospora caninum Tachyzoites : Esposito et al. (2005) researched the efficacy of thiazolides, including nitazoxanide, a compound structurally related to N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide, against Neospora caninum tachyzoites in vitro. Their findings suggest potential antiparasitic applications of similar compounds (Esposito et al., 2005).

Anti-Infective Potential

  • Broad Spectrum Anti-Infective Properties : Hemphill et al. (2012) discussed thiazolides, like nitazoxanide, as a novel class of anti-infective drugs effective against various pathogens. This study highlights the potential of related compounds in treating a wide range of infections (Hemphill et al., 2012).

properties

IUPAC Name

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLPJQQPOMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide

CAS RN

217438-17-0
Record name 217438-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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